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Compound of Interest

Compound Name: PF-04217903 phenolsulfonate

Cat. No.: B15145240 Get Quote

Technical Support Center: PF-04217903
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the use of PF-04217903 in research settings. The information is tailored for

researchers, scientists, and drug development professionals to address potential issues

encountered during experimentation, particularly concerning off-target effects at high

concentrations.

Frequently Asked Questions (FAQs)
Q1: How selective is PF-04217903 for c-Met?

A1: PF-04217903 is a highly selective ATP-competitive inhibitor of the c-Met kinase.[1][2][3] It

has demonstrated over 1,000-fold greater selectivity for c-Met compared to a broad panel of

more than 150 other kinases, making it one of the most selective c-Met inhibitors documented.

[1][2][3]

Q2: Are there any known kinases that are NOT inhibited by PF-04217903 at high

concentrations?

A2: Yes, in cell-based assays, PF-04217903 did not show inhibitory activity against several

closely related receptor tyrosine kinases (RTKs) even at concentrations up to 10 µM.[1] This

indicates a high degree of selectivity.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15145240?utm_src=pdf-interest
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/cancerres/article/68/9_Supplement/4841/546389/PF-04217903-a-novel-selective-c-Met-kinase
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://pubmed.ncbi.nlm.nih.gov/22389468/
https://aacrjournals.org/cancerres/article/68/9_Supplement/4841/546389/PF-04217903-a-novel-selective-c-Met-kinase
https://aacrjournals.org/mct/article/11/4/1036/91302/Sensitivity-of-Selected-Human-Tumor-Models-to-PF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Kinase Selectivity Profile of PF-04217903 in Cellular Assays

Kinase Concentration Tested Observation

RON Up to 10 µM No inhibitory activity

IRK (Insulin Receptor Kinase) Up to 10 µM No inhibitory activity

IGF1R Up to 10 µM No inhibitory activity

ROS1 Up to 10 µM No inhibitory activity

ALK Up to 10 µM No inhibitory activity

Q3: I am observing unexpected signaling in my U87MG xenograft model after treatment with

high concentrations of PF-04217903. What could be the cause?

A3: A potential explanation for unexpected signaling in U87MG xenografts is the induction of

phospho-PDGFRβ (platelet-derived growth factor receptor beta) levels.[1][2] This is not a direct

off-target inhibition by PF-04217903 but is thought to be an "oncogene switching" mechanism.

[1][2] The strong inhibition of c-Met may lead to a compensatory activation of the PDGFRβ

signaling pathway, which could contribute to treatment resistance.[1][2]

Troubleshooting Guides
Issue 1: Sub-optimal tumor growth inhibition in c-Met
expressing models despite effective c-Met
phosphorylation inhibition.

Possible Cause: Activation of a compensatory signaling pathway. In certain models, such as

U87MG glioblastoma xenografts, treatment with PF-04217903 has been observed to induce

the phosphorylation of PDGFRβ.[1][2] This can lead to a bypass of the c-Met inhibition and

continued tumor cell signaling.

Troubleshooting Steps:

Assess PDGFRβ Phosphorylation: Perform a Western blot or ELISA to determine the

phosphorylation status of PDGFRβ in your experimental model after treatment with PF-
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04217903.

Consider Combination Therapy: If PDGFRβ is activated, a combination therapy approach

with a PDGFR inhibitor may be warranted to achieve a more complete inhibition of tumor

growth.

Investigate Other Bypass Pathways: Depending on the genetic background of your model,

other receptor tyrosine kinases could be activated as a resistance mechanism. A phospho-

RTK array could help identify such bypass pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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